molecular formula C22H27BrN2O2 B11550183 N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide

Cat. No.: B11550183
M. Wt: 431.4 g/mol
InChI Key: GPGAMMCBKDCKCG-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a phenylmethylidene group, and an octanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromobenzyl alcohol with phenylmethylidene to form an intermediate, which is then reacted with octanehydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, sodium cyanide in dimethyl sulfoxide, primary amines in ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxy derivatives, nitriles, substituted amines.

Scientific Research Applications

N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylene]-4-nitrobenzohydrazide
  • N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylene]-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

Uniqueness

N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its bromobenzyl group allows for versatile chemical modifications, while the octanehydrazide moiety provides stability and enhances its interaction with biological targets.

Properties

Molecular Formula

C22H27BrN2O2

Molecular Weight

431.4 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]octanamide

InChI

InChI=1S/C22H27BrN2O2/c1-2-3-4-5-6-14-22(26)25-24-16-19-11-7-8-13-21(19)27-17-18-10-9-12-20(23)15-18/h7-13,15-16H,2-6,14,17H2,1H3,(H,25,26)/b24-16+

InChI Key

GPGAMMCBKDCKCG-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC(=CC=C2)Br

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.